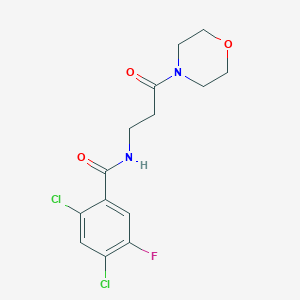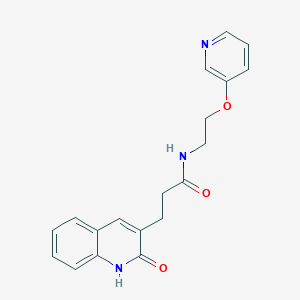![molecular formula C15H16BrN3O2 B7056499 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B7056499.png)
3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile is a synthetic organic compound that features a piperazine ring substituted with a 4-bromo-2-methylbenzoyl group and a 3-oxopropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-methylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with piperazine to form the intermediate 4-(4-bromo-2-methylbenzoyl)piperazine. Finally, the intermediate undergoes a reaction with malononitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzoyl group can be replaced by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signaling pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazine: Similar structure but lacks the 3-oxopropanenitrile moiety.
4-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
N-(4-Bromophenyl)piperazine: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to the combination of the 4-bromo-2-methylbenzoyl group and the 3-oxopropanenitrile moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-[4-(4-bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-11-10-12(16)2-3-13(11)15(21)19-8-6-18(7-9-19)14(20)4-5-17/h2-3,10H,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMLJFVTKDZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one](/img/structure/B7056429.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)

![3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol](/img/structure/B7056445.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7056449.png)
![1-[[1-(2-Tert-butylsulfonylacetyl)piperidin-2-yl]methyl]pyrrolidin-2-one](/img/structure/B7056450.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide](/img/structure/B7056461.png)
![4-(4-methyl-1,3-thiazol-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7056478.png)
![3,5-difluoro-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056486.png)
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056489.png)
![3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7056503.png)
![(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7056504.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056511.png)
